
3-anilino-1-(4-methylphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(4-methylphenyl)-2-buten-1-one, commonly known as chalcone, is a naturally occurring compound found in many plants. It belongs to the class of flavonoids and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of chalcone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT. It also inhibits the activity of various enzymes such as COX-2, 5-LOX, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Chalcone has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. It also protects against neurodegenerative disorders by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively stable. It can be easily modified to generate analogs with improved pharmacological properties. However, chalcone has some limitations as well. It is poorly soluble in water, which makes it difficult to administer in vivo. It also has low bioavailability and rapid metabolism, which limits its therapeutic potential.
Direcciones Futuras
Chalcone has great potential for the development of novel therapeutics for various diseases. Future research should focus on improving its pharmacological properties such as solubility, bioavailability, and metabolic stability. The development of chalcone analogs with improved potency and selectivity should also be explored. The use of chalcone as a lead compound for drug discovery should be further investigated. Finally, the therapeutic potential of chalcone in combination with other drugs should be explored to enhance its efficacy and reduce its limitations.
Conclusion:
In conclusion, chalcone is a naturally occurring compound with great potential for the development of novel therapeutics for various diseases. It possesses antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis method is relatively simple, and it has several advantages for lab experiments. However, its poor solubility, low bioavailability, and rapid metabolism limit its therapeutic potential. Future research should focus on improving its pharmacological properties, developing chalcone analogs with improved potency and selectivity, and exploring its use in combination with other drugs.
Métodos De Síntesis
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as NaOH or KOH. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol or methanol.
Aplicaciones Científicas De Investigación
Chalcone has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, inflammation, and neurodegenerative disorders. It has been shown to possess antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propiedades
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-15(11-9-13)17(19)12-14(2)18-16-6-4-3-5-7-16/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWCVNQLJYDSL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-methylphenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

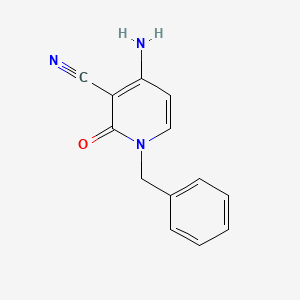
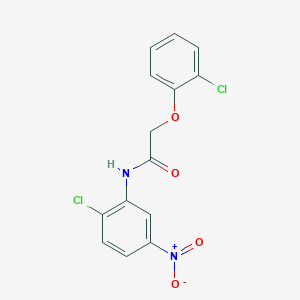
![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)


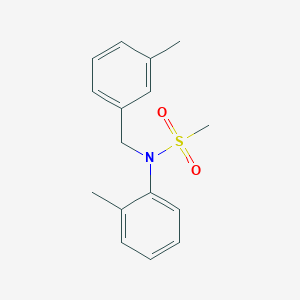
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
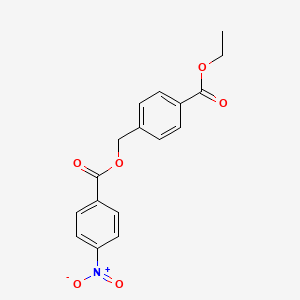
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

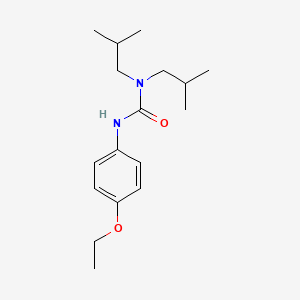
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)